![molecular formula C15H18N4O B7531944 (4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7531944.png)
(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone, also known as CPI-455, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. CPI-455 has been found to have a high affinity for the bromodomain and extraterminal (BET) proteins, which are epigenetic regulators that play a crucial role in gene expression.
Mécanisme D'action
(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone binds to the bromodomain of the BET proteins, which prevents them from binding to acetylated histones and regulating gene expression. This leads to a decrease in the expression of genes that are regulated by the BET proteins, which can have a therapeutic effect in diseases where these genes play a role. This compound has been shown to selectively inhibit the BET proteins, which makes it a promising therapeutic agent with fewer side effects than other epigenetic inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to have a potent antitumor activity in preclinical studies. It has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This compound has also been shown to have anti-inflammatory effects, which makes it a potential treatment for inflammatory diseases. In addition, this compound has been found to modulate the immune system, which can have a therapeutic effect in diseases where the immune system is dysregulated.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone has several advantages for lab experiments. It has a high affinity for the BET proteins, which makes it a potent inhibitor. It has also been shown to be selective for the BET proteins, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. It is also relatively expensive compared to other epigenetic inhibitors, which can limit its use in some labs.
Orientations Futures
There are several future directions for the research on (4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone. One direction is to investigate its potential use in combination therapies with other drugs. This compound has been shown to have synergistic effects with other epigenetic inhibitors, which makes it a promising candidate for combination therapies. Another direction is to investigate its potential use in other diseases, such as neurodegenerative diseases and metabolic disorders. This compound has been shown to have a broad range of biological effects, which makes it a promising therapeutic agent for various diseases. Finally, further research is needed to optimize the synthesis method of this compound and reduce its cost, which will make it more accessible for researchers.
Méthodes De Synthèse
(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the preparation of 4-cyclopropylpiperazine, which is then coupled with imidazo[1,2-a]pyridine-2-carboxylic acid to form the key intermediate. The intermediate is then further modified to obtain this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to inhibit the BET proteins, which are involved in the regulation of various genes that play a role in cancer, inflammation, and other diseases. This compound has been shown to have antitumor activity in preclinical studies, and it has been investigated as a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and for its ability to modulate the immune system.
Propriétés
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(13-11-19-6-2-1-3-14(19)16-13)18-9-7-17(8-10-18)12-4-5-12/h1-3,6,11-12H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCHXOLDVABIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531865.png)
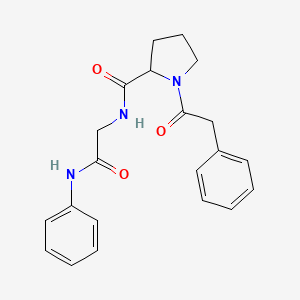
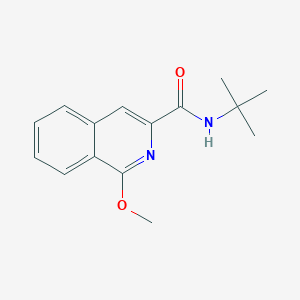
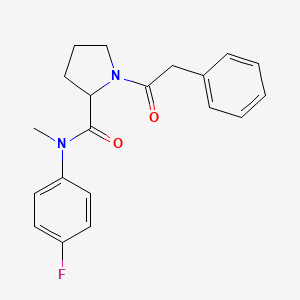
![1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7531896.png)
![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531914.png)
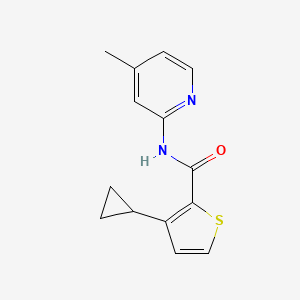
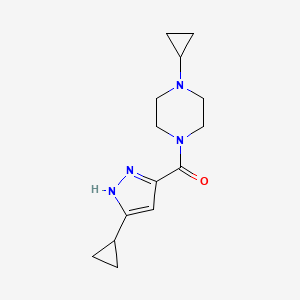
![N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7531953.png)
![(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531961.png)
![N-[2-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7531962.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B7531977.png)
